D-Glucitol, 4-O-beta-D-galactopyranosyl-, dodecanoate
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Overview
Description
D-Glucitol, 4-O-beta-D-galactopyranosyl-, dodecanoate is a compound with the molecular formula C24H46O12 and a molecular weight of 526.61484 g/mol . It is a derivative of D-glucitol (sorbitol) and is characterized by the presence of a dodecanoate ester group. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of D-Glucitol, 4-O-beta-D-galactopyranosyl-, dodecanoate typically involves the esterification of D-glucitol with dodecanoic acid. The reaction is catalyzed by an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts, and the reaction is carried out in large reactors. The product is then purified using industrial-scale purification techniques, such as distillation or large-scale chromatography .
Chemical Reactions Analysis
Types of Reactions
D-Glucitol, 4-O-beta-D-galactopyranosyl-, dodecanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often require nucleophiles like amines or alcohols and are carried out under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted esters or amides.
Scientific Research Applications
D-Glucitol, 4-O-beta-D-galactopyranosyl-, dodecanoate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in studies involving carbohydrate metabolism and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a drug delivery agent.
Industry: Utilized in the production of surfactants, emulsifiers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of D-Glucitol, 4-O-beta-D-galactopyranosyl-, dodecanoate involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activity, influence carbohydrate metabolism, and interact with cell membranes. These interactions can lead to various biological effects, such as changes in cellular signaling and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
D-Lactitol: A similar compound with the molecular formula C12H24O11, known for its use as a sugar alcohol sweetener.
Lactulose: A synthetic disaccharide used in food and pharmaceutical applications.
β-D-Glucopyranose, 4-O-β-D-galactopyranosyl-: Another related compound with similar structural features.
Uniqueness
D-Glucitol, 4-O-beta-D-galactopyranosyl-, dodecanoate is unique due to its specific esterification with dodecanoic acid, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in industrial and pharmaceutical contexts .
Properties
CAS No. |
55838-75-0 |
---|---|
Molecular Formula |
C24H46O12 |
Molecular Weight |
526.6 g/mol |
IUPAC Name |
[(2S,3R,4R,5R)-2,3,5,6-tetrahydroxy-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexyl] dodecanoate |
InChI |
InChI=1S/C24H46O12/c1-2-3-4-5-6-7-8-9-10-11-18(29)34-14-16(28)19(30)23(15(27)12-25)36-24-22(33)21(32)20(31)17(13-26)35-24/h15-17,19-28,30-33H,2-14H2,1H3/t15-,16+,17-,19-,20+,21+,22-,23-,24+/m1/s1 |
InChI Key |
ULOSQDCYHDNKKQ-LAGWMBQBSA-N |
Isomeric SMILES |
CCCCCCCCCCCC(=O)OC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O)O)O |
Canonical SMILES |
CCCCCCCCCCCC(=O)OCC(C(C(C(CO)O)OC1C(C(C(C(O1)CO)O)O)O)O)O |
Origin of Product |
United States |
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